4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
. This compound is characterized by the presence of an amino group, a tetrahydrofuran ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, also known as 4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, making the compound a potential candidate for the development of novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . This shift in metabolism causes a significant modification in pH, which is regulated by CA IX . Therefore, the inhibition of CA IX can potentially disrupt the tumor cells’ metabolic processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s known that the compound shows significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, cellular uptake studies on MDA-MB-231 cell lines were carried out using HPLC method on the active compounds .
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cancer cell lines . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .
Biochemical Analysis
Biochemical Properties
4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH regulation. The compound selectively inhibits CA IX, thereby potentially serving as an antiproliferative agent against cancer cells . The interaction between this compound and CA IX involves binding to the active site of the enzyme, leading to its inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It induces apoptosis in these cells, as evidenced by an increase in annexin V-FITC staining . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This inhibition disrupts the tumor cells’ metabolic processes, ultimately inducing apoptosis and reducing cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against carbonic anhydrase IX over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity at high doses must be carefully evaluated in preclinical studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to carbonic anhydrase IX inhibition. The compound interacts with enzymes and cofactors that regulate pH and metabolic flux within tumor cells . By inhibiting CA IX, the compound disrupts the metabolic balance, leading to altered metabolite levels and reduced tumor cell viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within tumor cells are critical for its therapeutic efficacy . Understanding the mechanisms of its transport and distribution can aid in optimizing its delivery and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on carbonic anhydrase IX . Targeting signals and post-translational modifications may influence its localization and enhance its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the preparation of the tetrahydrofuran-2-ylmethyl group, which can be achieved through the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions.
Sulfonamide Formation: The tetrahydrofuran-2-ylmethyl intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide compound with similar functional groups but lacking the tetrahydrofuran ring.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A derivative with a pyrimidine ring instead of the tetrahydrofuran ring.
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another pyrimidine derivative with similar sulfonamide functionality.
Uniqueness
4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPLCRVIRCWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405777 | |
Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389605-69-0 | |
Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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